Enkephalinase Inhibition and Dose‑Dependent Immunomodulation
In contrast to Met‑enkephalin, which is rapidly degraded by enkephalinase, [Des‑Tyr1]‑Met‑Enkephalin acts as an enkephalinase inhibitor . Intraperitoneal administration of 0.2 and 1 mg/kg in rats potentiated humoral immune responses (plaque‑forming cell assay), while intracerebroventricular injection of 20 and 200 μg/kg produced bidirectional modulation—low dose enhanced, high dose suppressed the immune response [1]. These immunomodulatory actions were abrogated by the opioid antagonists naloxone and naltrexone, confirming an opioid‑mediated mechanism independent of direct receptor agonism [1].
| Evidence Dimension | Humoral immune response modulation |
|---|---|
| Target Compound Data | 0.2 mg/kg i.p. (potentiation); 1 mg/kg i.p. (potentiation); 20 μg/kg i.c.v. (potentiation); 200 μg/kg i.c.v. (suppression) |
| Comparator Or Baseline | Met‑enkephalin (opioid receptor agonist, not an enkephalinase inhibitor); Actinonin (another enkephalinase inhibitor, 0.2‑1 mg/kg i.p. also potentiated response) |
| Quantified Difference | [Des‑Tyr1]‑Met‑Enkephalin exhibits enkephalinase inhibition and immunomodulation that are absent in Met‑enkephalin |
| Conditions | Rat humoral immune response (plaque‑forming cell assay against sheep red blood cells); i.p. and i.c.v. administration |
Why This Matters
This evidence positions [Des‑Tyr1]‑Met‑Enkephalin as a distinct tool for modulating endogenous opioid tone without direct receptor activation, critical for studies where confounding agonist activity must be excluded.
- [1] Cupic V, et al. Immunomodulation induced by intraperitoneal and intracerebroventricular injections of enkephalinase inhibitor des‑tyrosine1‑methionine‑enkephalin, and abrogation of the effect by opioid antagonists naloxone and naltrexone. Acta Veterinaria. 1994;44(2‑3):71‑79. View Source
